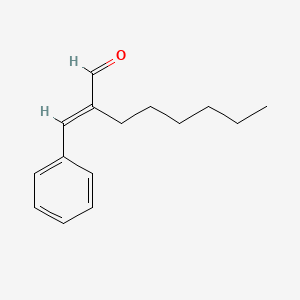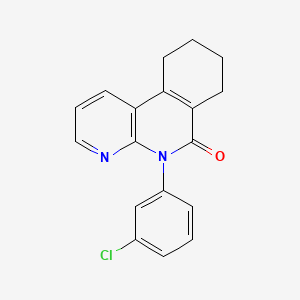
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one
Vue d'ensemble
Description
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one, also known as CTN-986, is a chemical compound that has been subject to scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one causes DNA damage and cell death in cancer cells. Additionally, 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing DNA damage. In addition, 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one has been found to exhibit anti-inflammatory and antifungal effects. However, further research is needed to fully understand the biochemical and physiological effects of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. This makes it a valuable tool for the development of new cancer drugs. However, one limitation of using 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one is its potential toxicity to normal cells. Further research is needed to determine the safety and efficacy of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one in vivo.
Orientations Futures
For research on 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one include the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one in vivo. Other potential applications of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one include its use as an anti-inflammatory and antifungal agent. Overall, 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one has shown promising results in scientific research, and further studies are needed to fully understand its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3-chloroaniline, which undergoes a series of reactions to form the intermediate compound 2-(3-chlorophenyl)quinoline. This intermediate is then subjected to further reactions to form the final product, 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one. The synthesis method has been optimized to obtain high yields of the final product, and the purity of the compound has been confirmed through various analytical techniques.
Applications De Recherche Scientifique
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one has been subject to scientific research due to its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antifungal properties. These properties make 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-7,8,9,10-tetrahydrobenzo[c][1,8]naphthyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-12-5-3-6-13(11-12)21-17-15(9-4-10-20-17)14-7-1-2-8-16(14)18(21)22/h3-6,9-11H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBHERLTPJYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CC=C3)N(C2=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920987 | |
| Record name | 5-(3-Chlorophenyl)-7,8,9,10-tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one | |
CAS RN |
113077-44-4 | |
| Record name | Sch 40120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113077444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Chlorophenyl)-7,8,9,10-tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)
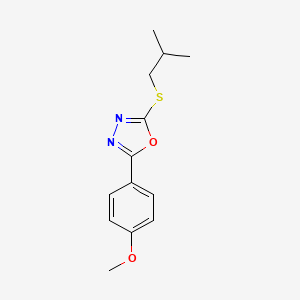
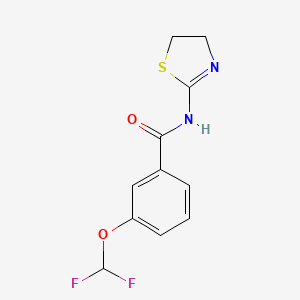
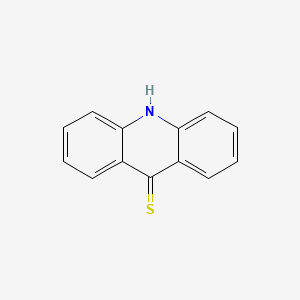
![2-[[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-oxomethyl]-3-methyl-3-bicyclo[2.2.1]hept-5-enecarboxylic acid](/img/structure/B1227479.png)
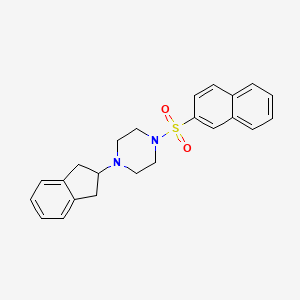
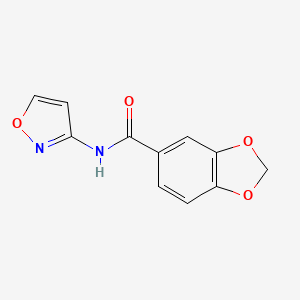
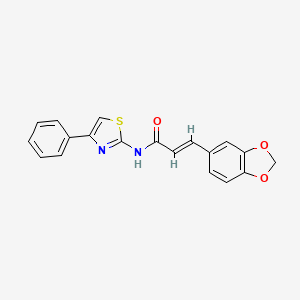
![2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1227485.png)
![[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1227486.png)
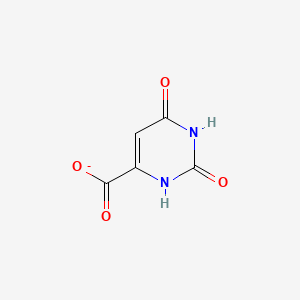
![4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1227489.png)
